2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound characterized by its complex molecular structure, which includes a benzene ring substituted with a chlorine atom, a piperidine group, and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atom
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The chlorine atom can be reduced to form a corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Piperidine derivatives
Substitution: Substituted benzene derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various functional groups makes it valuable in the development of new chemical entities.
Biology: In biological research, 2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride can be used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biological targets makes it useful in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to create compounds with therapeutic properties, such as anticancer or antimicrobial agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in biochemical assays, it may bind to enzyme active sites or interact with specific proteins, leading to inhibition or activation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-4-(methylamino)benzene-1-sulfonyl chloride
2-Chloro-4-(ethylamino)benzene-1-sulfonyl chloride
2-Chloro-4-(propylamino)benzene-1-sulfonyl chloride
Uniqueness: 2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its piperidine group, which imparts distinct chemical properties compared to its methyl, ethyl, or propyl analogs. This difference can influence its reactivity, binding affinity, and overall utility in various applications.
Properties
IUPAC Name |
2-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-10-8-9(4-5-11(10)20(14,18)19)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWVBDPAQEXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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